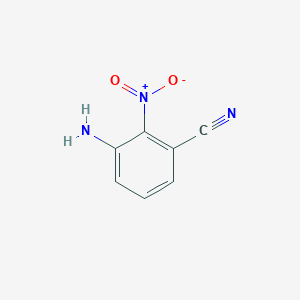

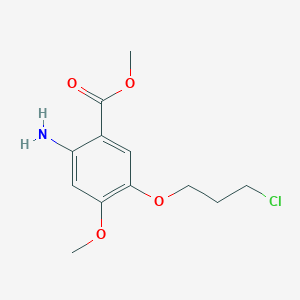

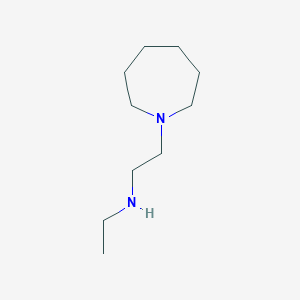

![molecular formula C20H20BNO2 B1290014 [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid CAS No. 654067-65-9](/img/structure/B1290014.png)

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid

Vue d'ensemble

Description

“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is an aryl boronic acid ester that is majorly used in organic synthesis . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 .

Synthesis Analysis

This compound is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Molecular Structure Analysis

The molecular formula of this compound is C20H20BNO2 . The InChI representation is InChI=1S/C20H20BNO2/c1-15-3-9-18 (10-4-15)22 (19-11-5-16 (2)6-12-19)20-13-7-17 (8-14-20)21 (23)24/h3-14,23-24H,1-2H3 . The Canonical SMILES representation is B (C1=CC=C (C=C1)N (C2=CC=C (C=C2)C)C3=CC=C (C=C3)C) (O)O .Chemical Reactions Analysis

“[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid” is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is an electron-rich boronic acid ester that can also be used in protodeboronation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.2 g/mol . It has a boiling point of 525.5±60.0 °C (Predicted) and a density of 1.19 . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 .Applications De Recherche Scientifique

Sensing Applications

Boronic acids, including [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation. This includes the modification of proteins, which can be crucial for understanding protein function and interactions in a biological context .

Separation Technologies

Boronic acids are utilized in separation technologies due to their selective binding properties. This can be particularly useful in the separation of complex mixtures, where specific components need to be isolated for further analysis or use .

Development of Therapeutics

The unique properties of boronic acids have been explored for the development of therapeutics. Their ability to bind to various biological molecules makes them candidates for drug design and delivery systems .

Electrophoresis of Glycated Molecules

Boronic acids are used in the electrophoresis of glycated molecules. This application takes advantage of the boronic acid’s affinity for sugar residues, which is beneficial for the analysis of glycosylated proteins and other biomolecules .

Building Materials for Analytical Methods

Boronic acids serve as building blocks for microparticles and polymers used in analytical methods. This includes their use in the controlled release of insulin, where the boronic acid’s response to glucose levels can be harnessed .

Vapochromic Materials

[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid: has been used in the creation of films that exhibit reversible color changes in response to exhaled breath. This property is valuable for developing visually recognizable environmental sensors .

Organic Electroluminescent Devices

This compound has been found to function as a yellow-emitting material in organic electroluminescent (EL) devices. Its amorphous nature allows it to form smooth films, which are essential for the uniform emission of light in these devices .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid, also known as (4-(di-p-tolylamino)phenyl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by the compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .

Action Environment

The action of [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound’s stability and environmental benignity suggest that it may be less sensitive to environmental factors than other reagents . .

Propriétés

IUPAC Name |

[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BNO2/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(8-14-20)21(23)24/h3-14,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDARIDUNZZQZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630427 | |

| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

654067-65-9 | |

| Record name | {4-[Bis(4-methylphenyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)